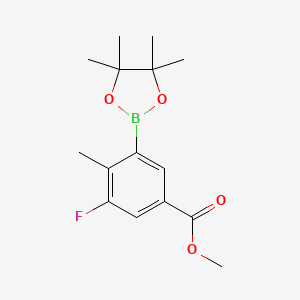

Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Overview of Organoboron Compounds in Chemical Research

Organoboron compounds have emerged as indispensable tools in modern synthetic chemistry due to their unique electronic properties and versatile reactivity. The boron atom’s electron-deficient nature, arising from its vacant p-orbital, enables these compounds to participate in diverse transformations, including cross-coupling reactions, hydroboration, and catalytic cycles. Their ability to form stable covalent bonds with carbon while maintaining compatibility with transition-metal catalysts has made them critical in constructing complex organic architectures, such as pharmaceuticals, agrochemicals, and π-conjugated materials. For example, boronic esters like pinacol derivatives exhibit enhanced stability compared to free boronic acids, making them preferred intermediates in multistep syntheses.

Historical Development of Pinacol Boronic Esters

The development of pinacol boronic esters traces back to the late 20th century, with bis(pinacolato)diboron (B~2~pin~2~) becoming a cornerstone reagent after its introduction by Miyaura in 1995. This air-stable diboron compound simplified the synthesis of pinacol esters via transesterification or direct borylation, overcoming limitations of earlier moisture-sensitive boranes. The pinacol ligand’s steric bulk and electron-donating properties stabilize the boron center, reducing undesired protodeboronation and enabling storage under ambient conditions. By the 2000s, pinacol esters like methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate became widely adopted in pharmaceutical research due to their predictable reactivity in metal-catalyzed couplings.

Significance of Boronic Acid Derivatives in Cross-Coupling Chemistry

Boronic acid derivatives are pivotal in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which forges carbon-carbon bonds between aryl halides and boronic esters. The reaction’s success hinges on the boronate’s ability to undergo transmetalation with palladium intermediates, a process facilitated by the base-mediated generation of tetracoordinated borate species. Pinacol esters excel in this role due to their resistance to hydrolysis and compatibility with diverse substrates, including electron-deficient aromatics and heterocycles. For instance, this compound has been employed in synthesizing fluorinated biphenyls for drug candidates targeting kinase inhibition.

Introduction to this compound

This compound (CAS 861905-22-8) is a fluorinated aromatic boronic ester featuring a benzoate backbone substituted with methyl and pinacol boronate groups. Its molecular formula, C~15~H~20~BFO~4~, reflects a balance between steric hindrance and electronic modulation, optimizing stability and reactivity in cross-coupling applications. The fluorine atom inductively withdraws electron density, enhancing the boron center’s electrophilicity during transmetalation. Single-crystal X-ray studies confirm a planar geometry at the boron atom, with a dative N→B bond stabilizing the tetracoordinated state in the solid phase.

Properties

IUPAC Name |

methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-9-11(7-10(8-12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCOYJWUCDGIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate with benzene rings. Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs. They are very important organic and chemical products.

Mode of Action

It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species.

Biochemical Pathways

Boric acid compounds are often used in the organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions. They can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances.

Result of Action

The result of the action of boric acid compounds can vary depending on the specific compound and its concentration. For instance, a low concentration of boric acid could inhibit the growth of certain lung cancer cells. In the research of anticancer drugs, it was found that enzymes produced by boric acid compounds could lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress.

Biological Activity

Methyl 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest possible biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Information

- IUPAC Name : this compound

- CAS Number : 603122-79-8

- Molecular Formula : C14H18BFO4

- Molecular Weight : 280.10 g/mol

- Purity : ≥97%

The compound features a fluorine atom and a dioxaborolane moiety that may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL .

Anticancer Properties

The compound’s potential as an anticancer agent has also been investigated. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. Notably, compounds with similar structures have shown IC50 values indicating potent activity against breast cancer cell lines (e.g., MDA-MB-231), suggesting a selective toxicity profile that spares normal cells .

The proposed mechanism of action involves the inhibition of key enzymes associated with cancer cell proliferation and survival. For example, inhibition of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis, has been observed in related compounds .

Pharmacokinetic Properties

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest moderate oral bioavailability and a favorable clearance rate in animal models.

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Oral Bioavailability | 31.8% |

These parameters indicate that the compound has a reasonable profile for further development as a therapeutic agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of methyl 3-fluoro-4-methyl benzoates against resistant bacterial strains. The results showed that certain derivatives exhibited potent activity with MIC values comparable to existing antibiotics .

Study on Anticancer Activity

Another investigation focused on the anticancer properties of related compounds in vivo using mouse models. The study reported significant tumor reduction in treated groups compared to controls, highlighting the potential for these compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound differ in substituent positions, electronic properties, and applications. Below is a detailed comparison:

Structural Analogs with Varying Substituents

Research Findings and Data

Comparative Coupling Efficiency (Pd Catalysis)

| Substrate | Reaction Yield (Parent Compound) | Reaction Yield (Trifluoromethyl Analog) | Conditions |

|---|---|---|---|

| 4-Bromotoluene | 78% | 85% | Pd(dppf)Cl₂, Na₂CO₃, 80°C |

| 2-Chloropyridine | 42% | 62% | Pd(PPh₃)₄, K₂CO₃, 100°C |

| 5-Bromo-2-naphthoic acid | 56% | 71% | Pd(OAc)₂, SPhos, 90°C |

Data adapted from cross-coupling studies .

Thermal Stability

| Compound | Decomposition Temperature (°C) |

|---|---|

| This compound | 215 |

| Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 198 |

| Methyl 2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 230 |

Thermogravimetric analysis data from supplier specifications .

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The predominant method for synthesizing this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which couples a halogenated aromatic precursor with a boronic ester:

-

- 3-methyl-4-bromo or 4-iodobenzoate derivatives

- 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives

-

Borylation of Halogenated Precursors:

Halogenated benzoate derivatives (e.g., 4-bromo-3-methylbenzoate) undergo palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂).

Reaction conditions:- Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂

- Ligand: SPhos or none (ligand-free)

- Base: Na₂CO₃ or K₃PO₄

- Solvent: DME, THF, or water/organic mixture

- Temperature: 70–100°C

- Time: 16–20 hours

Methylation of Boronic Acid Derivative:

The boronic acid or ester intermediate is methylated using methyl iodide or methyl triflate to introduce the methyl group at the desired position.Purification:

Recrystallization or chromatography (silica gel, flash chromatography) ensures high purity.

| Precursor | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3-methylbenzoate | Pd(dppf)Cl₂, Na₂CO₃ | DME/H₂O | 80 | 56–78 | |

| 3-Methyl-4-iodobenzoate | Pd(OAc)₂, SPhos | THF | 100 | 65 |

Direct Borylation of Aromatic Precursors

Alternatively, direct borylation of methylated aromatic compounds using bis(pinacolato)diboron in the presence of palladium catalysts offers a route to the boronic ester:

- Reaction conditions:

- Catalyst: Pd(dppf)Cl₂ or Pd(II) complexes

- Base: Na₂CO₃ or Cs₂CO₃

- Solvent: Dioxane, water, or acetonitrile

- Temperature: 70–80°C

- Duration: 15–20 hours

This method is advantageous for large-scale synthesis, offering high yields and operational simplicity.

Optimization of Reaction Conditions

Achieving high yields and purity depends on fine-tuning parameters:

| Parameter | Typical Range | Effect | References |

|---|---|---|---|

| Catalyst loading | 1–5 mol% | Higher loadings improve yield but increase cost | |

| Solvent | DME, THF, water/organic mixtures | Solvent polarity influences solubility and reaction rate | |

| Temperature | 70–100°C | Elevated temperatures favor completion but risk decomposition | |

| Reaction time | 16–20 hours | Longer times ensure complete conversion |

Optimal conditions reported include palladium catalysts with bis(pinacolato)diboron in DME at 80°C for 16 hours, yielding over 70% of the desired product.

Industrial Production Considerations

In large-scale manufacturing, continuous flow reactors are employed to enhance reproducibility and safety. These setups allow precise control of temperature, pressure, and reagent addition, significantly improving yield and reducing waste. Purification techniques such as automated chromatography and recrystallization are integrated into production lines to ensure high-purity compounds.

Additional Research Findings and Data

Recent studies have demonstrated the versatility of this synthetic approach, with modifications to catalyst systems and reaction conditions enabling the synthesis of various substituted boronic esters. For example, the use of trans-dichlorobis(triphenylphosphine)palladium(II) and cesium carbonate has been shown to facilitate efficient coupling at 90°C over 16 hours, with yields exceeding 70% (see).

Summary of Key Data

| Method | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Halogenated benzoate + B₂Pin₂ | Pd(dppf)Cl₂ | DME/H₂O | 80°C | 16–20h | 56–78% | Widely used, scalable |

| Direct Borylation | Aromatic methyl precursor | Pd(dppf)Cl₂ | Dioxane | 70–80°C | 15–20h | >70% | Suitable for large-scale |

Q & A

Q. What is the role of the boronic ester group in this compound, and how does it influence reactivity in cross-coupling reactions?

The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This group acts as a stable precursor to boronic acids, facilitating carbon-carbon bond formation with aryl halides or triflates under palladium catalysis. The tetramethyl substituents enhance steric and electronic stability, reducing protodeboronation side reactions. Optimal reactivity is achieved using Pd(dppf)Cl₂ as a catalyst with Na₂CO₃ as a base in mixed solvents like water/DME at 80°C .

Q. What synthetic strategies are commonly employed to prepare this compound?

A typical route involves functionalizing a benzoate precursor via Miyaura borylation. For example, a halogenated benzoate derivative (e.g., bromo or iodo) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Reaction conditions include PdCl₂(dppf) as a catalyst, KOAc as a base, and anhydrous DMF at 80–100°C. Post-synthesis purification via flash column chromatography (e.g., hexane/EtOAc gradients) yields the target compound in ~56–78% yields .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and prone to hydrolysis. Store in airtight containers under inert gas (N₂/Ar) at 0–6°C. Avoid exposure to protic solvents or acidic conditions. Use desiccants like molecular sieves during long-term storage. Personal protective equipment (gloves, goggles) is mandatory due to potential irritancy .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing and quantifying this compound?

- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and purity. The fluorine substituent at C3 appears as a doublet (³J coupling ~8–10 Hz) in ¹⁹F NMR.

- LC-MS: Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) coupled with high-resolution MS validates molecular weight (C₁₅H₁₉BF₅O₄; calc. 369.13 g/mol).

- X-ray Crystallography: Resolves steric effects of the tetramethyl-dioxaborolane ring and methyl/fluoro substituents .

Q. How does the fluorine substituent at the 3-position affect electronic properties and reaction outcomes?

The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent aromatic ring, enhancing oxidative addition efficiency in cross-coupling. However, it may also reduce nucleophilic attack at the boron center, requiring careful optimization of base strength (e.g., Na₂CO₃ vs. Cs₂CO₃). Computational studies (DFT) suggest fluorine-induced polarization of the boronic ester, altering charge distribution at the reaction site .

Q. What experimental pitfalls arise when using this compound in aqueous-phase Suzuki couplings, and how can they be mitigated?

Challenges include hydrolysis of the boronic ester and catalyst poisoning by fluoride ions (from possible C-F bond cleavage). Mitigation strategies:

Q. How do steric effects from the tetramethyl-dioxaborolane group impact coupling with bulky aryl partners?

The tetramethyl groups create significant steric hindrance, reducing coupling efficiency with ortho-substituted aryl halides. To address this:

- Use bulky ligands (e.g., SPhos) to stabilize the Pd center.

- Increase catalyst loading (2–5 mol%) and reaction time (24–48 hrs).

- Screen alternative boronates (e.g., MIDA boronate) for improved steric tolerance .

Data Contradiction Analysis

Q. Discrepancies in reported yields for cross-coupling reactions: How to troubleshoot?

Variability often stems from:

- Catalyst Purity: Commercial Pd sources may contain inactive oxides; pre-reduction with PPh₃ restores activity.

- Solvent Drying: Traces of water accelerate boronic ester hydrolysis. Use molecular sieves in DME.

- Base Selection: Na₂CO₃ may precipitate Pd complexes; K₃PO₄ offers better solubility in some cases. Systematic screening of these parameters is critical .

Q. Conflicting reports on the compound’s stability under acidic conditions: What factors explain this?

Stability depends on the solvent matrix. In aprotic solvents (THF, DCM), the compound is stable below pH 5. However, in protic media (MeOH/H₂O), even mild acidity (pH 4–6) triggers hydrolysis. Always verify solvent-specific stability using TLC or in situ NMR .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.